![molecular formula C54H57N5O10 B8106704 Tamra-peg4-dbco](/img/structure/B8106704.png)
Tamra-peg4-dbco
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Overview
Description
Tamra-peg4-dbco is a PEG-based TAMRA dye that contains a DBCO group . This enables Click Chemistry, a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . The TAMRA dye is widely used in oligonucleotide labeling and automated DNA sequencing applications .
Synthesis Analysis
The synthesis of Tamra-peg4-dbco involves the reaction of DBCO with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative to copper intolerant applications .Molecular Structure Analysis
The molecular formula of Tamra-peg4-dbco is C54H57N5O10 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
Tamra-peg4-dbco is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Tamra-peg4-dbco has a molecular weight of 936.06 g/mol . It appears as a solid, light brown to brown in color . It is soluble in DMSO, DMF, and DCM .Scientific Research Applications
Fluorescent Labeling
Tamra-peg4-dbco is used in fluorescent labeling . The TAMRA dye has achieved prominence as a dye for oligonucleotide labeling . It reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole . This copper-free variation of click reaction overcomes a major shortcoming of copper-catalyzed click reaction – the need for copper catalyst .
DNA Sequencing
Tamra-peg4-dbco is widely used in automated DNA sequencing applications . The DBCO group enables copper-free Click Chemistry for oligonucleotide labeling .
Live Cell Staining
The presence of copper can damage certain enzymes and photoproteins like RPE, and is problematic in staining the surface of live cells . In applications where the presence of copper is a concern, Tamra-peg4-dbco is an ideal alternative to copper requiring fluorescent alkynes .
Bioorthogonal Chemistry
DBCO will react with azide functionalized compounds or biomolecules without catalyst to form a stable triazole linkage . This is an ideal alternative to copper intolerant applications .
Solubility Enhancement
The hydrophilic PEG spacer in Tamra-peg4-dbco increases solubility in aqueous media . This makes it suitable for use in various aqueous solutions.
Imaging Studies
Tamra is a fluorescent dye that is often used in imaging studies , such as fluorescent microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays .
Mechanism of Action
Target of Action
Tamra-peg4-dbco is a PEG derivative containing a TAMRA dye and a DBCO group . The primary targets of Tamra-peg4-dbco are azide functionalized compounds or biomolecules . The DBCO group in the compound reacts with these azide groups to form a stable triazole linkage . This reaction is an ideal alternative to copper intolerant applications .
Mode of Action
The DBCO group in Tamra-peg4-dbco enables a copper-free Click Chemistry . It reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This reaction is also referred to as the strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
Tamra-peg4-dbco is used in the azido alkyne cycloaddition (SPAAC) without copper ion catalysis . The kinetic constant of the second order reaction can reach 1 . This reaction is part of the Click Chemistry group of reactions, which are known for being fast, simple to use, easy to purify, versatile, regiospecific, and yielding high product yields .
Pharmacokinetics
The hydrophilic PEG spacer in Tamra-peg4-dbco increases its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and it significantly impacts the bioavailability of the compound .
Result of Action
The result of the action of Tamra-peg4-dbco is the formation of a stable triazole linkage with azide functionalized compounds or biomolecules . This reaction is used for oligonucleotide labeling and automated DNA sequencing applications .
Action Environment
The action of Tamra-peg4-dbco is influenced by environmental factors. For instance, the compound is stored at -20°C . The solubility of the compound in aqueous media is increased by the hydrophilic PEG spacer, which is crucial for its action in biological environments .
properties
IUPAC Name |
5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYTXEJLXHBCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H57N5O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tamra-peg4-dbco |
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